2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide 2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866844-03-3
VCID: VC6768172
InChI: InChI=1S/C22H23N3O4S2/c1-13-7-14(2)9-17(8-13)24-20(26)12-30-22-23-11-19(21(27)25-22)31(28,29)18-6-5-15(3)16(4)10-18/h5-11H,12H2,1-4H3,(H,24,26)(H,23,25,27)
SMILES: CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)C)C)C
Molecular Formula: C22H23N3O4S2
Molecular Weight: 457.56

2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide

CAS No.: 866844-03-3

Cat. No.: VC6768172

Molecular Formula: C22H23N3O4S2

Molecular Weight: 457.56

* For research use only. Not for human or veterinary use.

2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide - 866844-03-3

Specification

CAS No. 866844-03-3
Molecular Formula C22H23N3O4S2
Molecular Weight 457.56
IUPAC Name N-(3,5-dimethylphenyl)-2-[[5-(3,4-dimethylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C22H23N3O4S2/c1-13-7-14(2)9-17(8-13)24-20(26)12-30-22-23-11-19(21(27)25-22)31(28,29)18-6-5-15(3)16(4)10-18/h5-11H,12H2,1-4H3,(H,24,26)(H,23,25,27)
Standard InChI Key WDINPYDNPLJHEB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=CC(=C3)C)C)C

Introduction

The compound 2-{[5-(3,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide is a synthetic organic molecule belonging to the class of sulfonamide derivatives. This compound features a pyrimidine core functionalized with sulfonyl and acetamide groups, which are known for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Structural Features

The molecular structure of this compound is characterized by:

  • A pyrimidine ring substituted at position 5 with a 3,4-dimethylbenzenesulfonyl group.

  • A thioether linkage connecting the pyrimidine ring to an acetamide moiety.

  • The acetamide group is further substituted with a 3,5-dimethylphenyl group.

These structural elements contribute to its physicochemical properties and potential biological activities.

Synthesis

The synthesis of this compound likely involves multi-step reactions, including:

  • Formation of the pyrimidine ring: A condensation reaction between urea or thiourea and an appropriate β-dicarbonyl compound.

  • Introduction of the sulfonyl group: Reaction with 3,4-dimethylbenzenesulfonyl chloride under basic conditions.

  • Thioether formation: Coupling of the pyrimidine derivative with a thiol-containing precursor.

  • Acetamide substitution: Reaction with 3,5-dimethylphenylamine to introduce the final substituent.

Potential Biological Activities

Compounds with similar structural motifs have demonstrated various biological activities:

  • Anticancer Activity:

    • Sulfonamide derivatives are known to inhibit carbonic anhydrase enzymes, which are overexpressed in certain cancers .

    • Pyrimidine-based compounds have shown cytotoxic effects against cancer cell lines .

  • Anti-inflammatory Properties:

    • The sulfonamide group can inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), reducing inflammation .

  • Antimicrobial Effects:

    • Sulfonamides are well-known antibiotics targeting bacterial dihydropteroate synthase .

Analytical Characterization

The structural confirmation and purity of this compound can be established using:

  • Nuclear Magnetic Resonance (NMR): To identify hydrogen and carbon environments in the molecule.

  • Infrared Spectroscopy (IR): To detect functional groups like sulfonamide (-SO2) and amide (-CONH).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Elemental Analysis: To confirm the molecular formula.

Research Findings and Applications

While specific studies on this exact compound are not available in the provided data, related compounds suggest promising applications:

  • Drug Development:

    • Potential as a lead compound for anticancer or anti-inflammatory drug development due to its functional groups.

  • Biological Studies:

    • Molecular docking studies could predict its interaction with biological targets like enzymes or receptors.

  • Pharmaceutical Applications:

    • May serve as a scaffold for designing more potent derivatives.

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